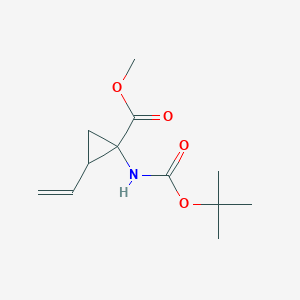

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate

Übersicht

Beschreibung

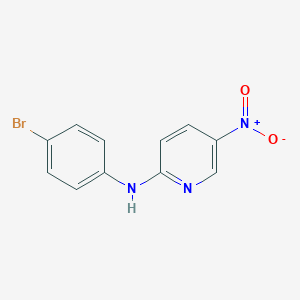

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 126401-22-7 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 1-benzyl 2-ethyl 1,2-piperidinedicarboxylate . The compound is typically stored in a dry room at normal room temperature .

Molecular Structure Analysis

The InChI code for 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is 1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is a solid, semi-solid, liquid, or lump substance . The compound is typically shipped at normal temperatures .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

- Novel Piperidine Derivatives for AChE Inhibition : A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that these compounds demonstrated significant anti-AChE activity. Introduction of bulky groups into the benzamide moiety enhanced activity, with compound 21 showing 18,000 times greater affinity for AChE compared to BuChE (Sugimoto et al., 1990).

- Structure-Activity Relationships : Further exploration by Sugimoto et al. (1992) extended the structure-activity relationships for these compounds, emphasizing the role of a phenyl group on the nitrogen atom of the amide moieties to enhance activity (Sugimoto et al., 1992).

Biological Properties of Piperidine Derivatives

- Antibacterial and Antifungal Activities : Shafi et al. (2021) studied the biological properties of new piperidine substituted benzothiazole derivatives. These compounds showed good antibacterial and antifungal activities, highlighting their potential for medical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Miscellaneous Applications

- Synthesis Techniques and Crystal Structure Analysis : Studies have also been conducted on the synthesis methods for related compounds, including the work by Danieli et al. (1997) on the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate (Danieli et al., 1997), and analysis of crystal and molecular structures of benzylated piperidine derivatives by Carruthers et al. (1973) (Carruthers, Fedeli, Mazza, & Vaciago, 1973).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIRYYMFKGTFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326869 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126401-22-7 | |

| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

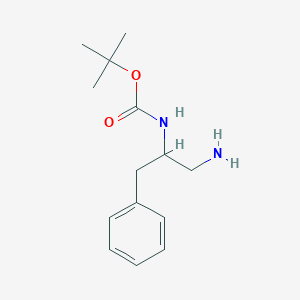

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)